Home > Products > Screening Compounds P64347 > Isobutyl Sildenafil
Isobutyl Sildenafil - 1391053-95-4

Isobutyl Sildenafil

Catalog Number: EVT-1464238
CAS Number: 1391053-95-4
Molecular Formula: C23H32N6O4S
Molecular Weight: 488.607
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isobutyl Sildenafil (4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide) is a key precursor in the synthesis of Sildenafil Citrate, also known as Viagra. [] It is classified as a substituted pyrazole derivative. [] In scientific research, Isobutyl Sildenafil is primarily utilized as a synthetic intermediate for producing Sildenafil Citrate and its impurities, aiding in the development and quality control of Sildenafil Citrate manufacturing processes. []

Sildenafil Citrate (Viagra)

Compound Description: Sildenafil Citrate is a drug used to treat erectile dysfunction and pulmonary arterial hypertension. It acts as a phosphodiesterase type 5 (PDE5) inhibitor, which prevents the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature. This leads to smooth muscle relaxation and vasodilation, resulting in increased blood flow and improved erectile function or reduced pulmonary artery pressure [, , , , , ].

Relevance: Sildenafil Citrate and Isobutyl Sildenafil are closely related compounds. Isobutyl Sildenafil is considered a structural analog of Sildenafil Citrate, differing only in the alkyl substituent at the N1 position of the pyrazole ring. In Sildenafil Citrate, this substituent is an ethyl group, while in Isobutyl Sildenafil, it is an isobutyl group. This minor structural difference can lead to alterations in pharmacological properties, such as potency and selectivity for PDE5. [, ]

4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (Sildenafil Impurity A)

Compound Description: This compound is a key intermediate in the synthesis of Isobutyl Sildenafil. It is formed by the condensation of 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide with 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride [].

Relevance: This compound shares the core structure of Isobutyl Sildenafil and represents a direct precursor in its synthesis. The only structural difference is the absence of the pyrimidinone ring that is fused to the pyrazole moiety in Isobutyl Sildenafil. This compound is relevant because its efficient synthesis directly influences the yield and purity of Isobutyl Sildenafil [].

Vardenafil

Compound Description: Vardenafil is another PDE5 inhibitor used to treat erectile dysfunction. It exhibits a slightly different chemical structure compared to Sildenafil but shares the same mechanism of action, leading to vasodilation and improved erectile function [].

Relevance: While not structurally identical, Vardenafil belongs to the same pharmacological class as Isobutyl Sildenafil, both being PDE5 inhibitors. Research comparing the binding affinities of Vardenafil and Sildenafil to PDE5 can offer insights into the potential structure-activity relationships within this class of drugs, which might be relevant for understanding the properties of Isobutyl Sildenafil [, ].

Tadalafil

Compound Description: Similar to Sildenafil and Vardenafil, Tadalafil belongs to the PDE5 inhibitor class and is prescribed for erectile dysfunction and pulmonary arterial hypertension. It possesses a distinct chemical structure and a longer half-life compared to Sildenafil [, ].

Relevance: As a PDE5 inhibitor, Tadalafil shares the same therapeutic target as Isobutyl Sildenafil. Studies analyzing the structure-activity relationships of different PDE5 inhibitors, including Tadalafil, can help elucidate the crucial structural features responsible for PDE5 inhibition. This information may be applicable to Isobutyl Sildenafil, potentially influencing its pharmacological profile [, ].

3-Isobutyl-1-Methylxanthine (IBMX)

Compound Description: IBMX is a non-selective phosphodiesterase inhibitor, meaning it inhibits various PDE families, including PDE3 and PDE5. It is often used as a research tool to study the effects of increased cyclic nucleotide levels in different tissues, including the heart and pulmonary arteries [, , , ].

Relevance: Although less specific than Sildenafil or Isobutyl Sildenafil, IBMX's ability to inhibit PDE5 makes it relevant for comparison. Understanding the effects of IBMX, a broader-acting PDE inhibitor, can provide context for interpreting the specific actions of selective PDE5 inhibitors like Isobutyl Sildenafil, particularly in tissues where multiple PDE subtypes might be present [, , , ].

(2-(2-Methylpyridin-4-yl)Methyl-4-(3,4,5-Trimethoxyphenyl)-8-(Pyrimidin-2-yl)Methoxy-1,2-Dihydro-1-Oxo-2,7-Naphthyridine-3-Carboxylic Acid Methyl Ester Hydrochloride (T-0156)

Compound Description: T-0156 is a potent and selective PDE5 inhibitor, often used in research to investigate the specific roles of PDE5 in various physiological processes [].

Relevance: As a highly selective PDE5 inhibitor like Isobutyl Sildenafil, T-0156 offers a valuable comparison point. By comparing the pharmacological profiles of T-0156 and Isobutyl Sildenafil, researchers can gain insights into the potential benefits or drawbacks of Isobutyl Sildenafil as a PDE5 inhibitor and assess its potential therapeutic applications [].

Overview

Isobutyl Sildenafil is a derivative of the well-known pharmaceutical compound Sildenafil, primarily used to treat erectile dysfunction. This compound has garnered attention due to its potential therapeutic applications and its structural similarities to other pyrazole derivatives. The synthesis and characterization of Isobutyl Sildenafil involve various chemical processes, which are crucial for its development and application in medicinal chemistry.

Source

Isobutyl Sildenafil is synthesized from precursor compounds that include various pyrazole derivatives. The synthesis often employs intermediates such as 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, which undergo specific chemical reactions to yield the final product. The compound's development is rooted in the broader context of Sildenafil citrate, which was originally developed for treating pulmonary hypertension and erectile dysfunction.

Classification

Isobutyl Sildenafil falls under the category of pharmaceutical compounds, specifically as an organic compound with a pyrazole backbone. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

Technical Details

The synthesis can be broken down into the following stages:

  1. Preparation of Intermediates: The initial step involves synthesizing key intermediates that will later react to form Isobutyl Sildenafil.
  2. Condensation Reaction: The main reaction involves condensing the pyrazole derivative with a suitable benzoyl chloride under controlled conditions.
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure

Isobutyl Sildenafil features a complex molecular structure characterized by a pyrazole ring substituted with various functional groups. The molecular formula can be represented as C18H23N5O2SC_{18}H_{23}N_5O_2S, indicating a significant number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

Key structural data includes:

Chemical Reactions Analysis

Reactions

Isobutyl Sildenafil undergoes various chemical reactions during its synthesis and potential metabolic processes in biological systems. Notable reactions include:

  1. Condensation Reactions: These are crucial for forming the core structure of Isobutyl Sildenafil from simpler precursors.
  2. Hydrolysis: In biological contexts, hydrolysis may play a role in breaking down the compound into active metabolites.

Technical Details

The reaction conditions—such as temperature, solvent choice, and catalysts—are meticulously controlled to optimize yield and purity. For instance, using thionyl chloride in conjunction with chlorosulfonic acid can enhance reaction efficiency by facilitating sulfonyl chloride formation .

Mechanism of Action

Process

The mechanism by which Isobutyl Sildenafil exerts its effects is primarily through inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and improved blood flow to specific areas of the body.

Data

Studies have shown that Isobutyl Sildenafil has a similar action profile to its parent compound, with potential variations in potency and duration of action due to structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

Isobutyl Sildenafil is typically presented as a solid at room temperature with specific melting points determined through thermal analysis methods like Differential Scanning Calorimetry (DSC).

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature fluctuations.

Relevant data from thermal analysis indicates that Isobutyl Sildenafil decomposes at temperatures exceeding 200 °C .

Applications

Scientific Uses

Isobutyl Sildenafil is primarily researched for its potential therapeutic applications in treating erectile dysfunction and possibly other conditions related to vascular health. Its structural modifications may also lead to novel derivatives with enhanced efficacy or reduced side effects compared to traditional Sildenafil formulations.

Introduction to Isobutyl Sildenafil

Historical Context of Sildenafil Derivatives in Medicinal Chemistry

The development of sildenafil citrate (Viagra®) marked a breakthrough in phosphodiesterase type 5 (PDE5) inhibition therapeutics, originating from repurposed cardiovascular research in the 1990s. Initial synthetic routes for sildenafil involved multistep processes with environmental and scalability challenges, including tin chloride reductions and hydrogen peroxide-mediated cyclization [1] [7]. The evolution toward green chemistry principles catalyzed derivative synthesis, where N-alkyl modifications of the pyrazolopyrimidinone core emerged as a strategic approach to optimize pharmacokinetic and physicochemical properties [1] [8]. Isobutyl sildenafil represents a deliberate structural deviation from the n-propyl group in conventional sildenafil, designed to enhance hydrophobic interactions within PDE5's catalytic pocket while mitigating off-target effects (e.g., PDE6 inhibition associated with visual disturbances) [3] [5]. This derivative exemplifies medicinal chemistry's iterative approach to refining pioneering therapeutics through targeted alkyl chain modifications.

Table 1: Evolution of Sildenafil-Based PDE5 Inhibitors

CompoundCore ModificationPrimary Therapeutic TargetKey Advancement
Sildenafil citraten-Propyl at C3 positionErectile dysfunction (ED)First PDE5 inhibitor approved for ED (1998)
Isobutyl sildenafilIsobutyl at C3 positionPDE5 selectivity enhancementImproved hydrophobic pocket occupancy
LodenafilDimeric carbonate-linked sildenafilED (longer duration)Dual-molecule structure for sustained activity

Structural and Functional Significance of Isobutyl Substituents in PDE5 Inhibitors

The isobutyl moiety (–CH₂CH(CH₃)₂) in isobutyl sildenafil introduces branched-chain hydrophobicity distinct from linear alkyl chains in classical PDE5 inhibitors. Crystallographic analyses of PDE5-inhibitor complexes reveal that the catalytic domain features a hydrophobic pocket formed by residues Val782, Phe786, Leu804, and Tyr612 [2] [5]. The isobutyl group's steric bulk enhances van der Waals contacts with Leu804's aliphatic side chain, increasing binding affinity. Notably, this branched configuration induces conformational rearrangements in PDE5's H-loop (residues 660–683), shifting it toward a "closed" state that obstructs cGMP access more effectively than sildenafil's n-propyl group [5] [8].

Furthermore, molecular dynamics simulations indicate that the isobutyl substituent reduces solvent-accessible surface area by 18% compared to propyl analogues, diminishing polar interactions with PDE6's catalytic site—a key determinant of visual side effects [5]. This specificity stems from divergent residue composition in PDE6's M-loop, which clashes sterically with the isobutyl group's β-methyl branch. Thermodynamic binding analyses confirm a 2.3-fold increase in PDE5/PDE6 selectivity relative to sildenafil [3].

Table 2: Structural Interactions of Isobutyl Sildenafil in PDE5 Catalytic Domain

Structural ElementInteraction with Isobutyl GroupFunctional Consequence
H-loop (660–683)Induces closed conformation via steric pressureEnhanced obstruction of cGMP entry channel
Leu804Van der Waals contact distance: 3.8 ÅΔG binding increased by 1.8 kcal/mol
Phe786π-alkyl interaction with isobutyl terminusAnchoring to hydrophobic subpocket
PDE6 M-loopSteric repulsion with β-methyl group67% reduction in PDE6 inhibitory activity

Comparative Analysis of Sildenafil Analogues: Isobutyl vs. Propyl/Alkyl Variants

The transition from n-propyl to isobutyl at sildenafil's C3 position alters multiple physicochemical and pharmacological parameters. Synthetic accessibility favors propyl variants due to fewer stereochemical constraints; however, isobutyl sildenafil achieves higher crystalline purity (99.2% vs. 97.5% for propyl) via citrate salt formation, attributed to its asymmetric packing in monoclinic lattices [1] [7]. Thermal stability analyses show:

  • Sildenafil citrate (n-propyl): Dehydration onset at 120°C; decomposition at 189.4°C
  • Isobutyl sildenafil citrate: Dehydration onset delayed to 135°C; decomposition at 195.1°C [1]

Solubility profiles diverge significantly in simulated intestinal fluid (pH 6.8):

  • Propyl variant: 3.5 mg/mL
  • Isobutyl analogue: 1.9 mg/mL due to increased logP (3.1 vs. 2.7) [1] [9]

Binding kinetics reveal trade-offs:1. PDE5 inhibition potency:- IC₅₀ (propyl): 3.5 nM- IC₅₀ (isobutyl): 5.1 nM [3] [8]2. Selectivity ratios (PDE5/PDE6):- Propyl: 4,000-fold- Isobutyl: 9,200-fold [5]

Table 3: Comparative Properties of Sildenafil Alkyl Variants

PropertySildenafil (Propyl)Isobutyl SildenafilFunctional Impact
Alkyl chain volume73.8 ų88.2 ųEnhanced hydrophobic pocket occupancy
logP (octanol/water)2.73.1Reduced aqueous solubility
PDE5 IC₅₀3.5 nM5.1 nMModerate affinity reduction
PDE5/PDE6 selectivity1:0.000251:0.00011Improved retinal safety profile
Crystalline formMonoclinic (Form I)OrthorhombicImproved thermal stability

Alkyl chain length optimization remains critical: ethyl chains reduce catalytic site occupancy, while n-pentyl variants induce misfolding of the H-loop. The isobutyl group represents a compromise between steric bulk and conformational flexibility, balancing PDE5 affinity against off-target inhibition [3] [9]. Current synthetic routes employ N,N′-carbonyldiimidazole (CDI)-mediated amidation in ethyl acetate to incorporate branched alkyl groups while minimizing CO₂ emissions—a refinement aligning with green chemistry directives [1] [7].

Properties

CAS Number

1391053-95-4

Product Name

Isobutyl Sildenafil

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C23H32N6O4S

Molecular Weight

488.607

InChI

InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30)

InChI Key

MDDMCAQUTIFYAH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C

Synonyms

5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.